N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide can be classified as a thiazolidine derivative. Thiazolidines are recognized for their roles in medicinal chemistry, particularly in the development of drugs with antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under discussion has garnered attention due to its potential applications in various therapeutic areas.
The synthesis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide typically involves several steps, often starting from readily available precursors. A common synthetic route includes:
The molecular structure of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide can be characterized by various spectroscopic methods:
The compound's molecular formula is , reflecting its heterocyclic nature and functional groups.
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide may participate in various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance biological activity or selectivity.
The mechanism of action for N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide is likely related to its interaction with biological targets such as enzymes or receptors:
Understanding these mechanisms is crucial for developing effective therapeutic agents based on this compound.
The physical and chemical properties of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide include:
These properties influence the compound's formulation and application in pharmaceutical contexts.
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide has potential applications in several scientific fields:
N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide (CAS 145300-45-4) is an organosulfur compound with the systematic name N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide and molecular formula C₁₁H₁₄N₂OS. This molecule integrates a planar acetamide group directly bonded to a para-substituted phenyl ring, which connects to a non-planar thiazolidine heterocycle containing sulfur and nitrogen atoms. The molecular weight is 222.306 g/mol, and it crystallizes with a density of 1.224 g/cm³ [2].
The compound's structural duality enables diverse biological interactions. The thiazolidine ring provides conformational flexibility for target binding, while the acetamide moiety contributes hydrogen-bonding capability (donor: NH; acceptor: C=O). This is evidenced by its hydrogen bond donor count (2) and acceptor count (3), with a polar surface area of 66.43 Ų, indicating favorable membrane permeability [2]. Key physicochemical parameters include:
Table 1: Fundamental Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 222.306 g/mol | Calculated |
Melting Point | 156–158°C | Experimental [2] |
Density | 1.224 g/cm³ | Experimental [2] |
LogP (Partition Coefficient) | 2.38 | Experimental [2] |
Polar Surface Area | 66.43 Ų | Calculated [2] |
Thiazolidinone scaffolds emerged as privileged structures in medicinal chemistry following early 20th-century investigations into heterocyclic compounds. The foundational 1,3-thiazolidin-4-one core was first synthesized in 1940s via cyclocondensation of mercaptoacetic acid with imines, but targeted exploration of 2-arylthiazolidine derivatives like N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide accelerated in the 1990s [2] [7]. The specific CAS registry (145300-45-4) dates to 1993–1994, coinciding with research into thiazolidine-based anticonvulsants and antimicrobials.
Notable derivatives include ralitoline ((Z)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)acetamide), which demonstrated preclinical anticonvulsant efficacy in the 1990s [7]. The unsubstituted thiazolidine ring in N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide distinguishes it from 4-oxo variants and enables distinct chemical reactivity. Commercial availability since the early 2000s (e.g., SynQuest Laboratories) reflects its utility as a synthetic intermediate for pharmaceuticals and agrochemicals [2].
The molecule contains two bioisosteric pharmacophores:
Thiazolidine Ring: This saturated five-membered ring (S1-C7-N1-C8-C9) exhibits a puckered conformation that enhances binding complementarity with biological targets. The ring sulfur participates in hydrophobic interactions, while the secondary amine (N-H) acts as a hydrogen bond donor. Unlike 4-oxothiazolidines, this non-carbonyl variant offers greater metabolic stability but reduced hydrogen-bonding capacity [6] [7].
Acetamide Group: The N-(4-phenyl)acetamide moiety (O=C-NH-C₆H₄-) provides planar geometry and electronic delocalization. Key features include:
Table 2: Bond Characteristics of Pharmacophores
Pharmacophore | Key Atoms | Bond Length (Typical) | Role in Bioactivity |
---|---|---|---|
Thiazolidine ring | S1-C9 | 1.81 Å | Hydrophobic anchor |
N1-C8 | 1.45 Å | Conformational flexibility | |
Acetamide group | C11=O | 1.23 Å | Hydrogen bond acceptor |
N2-H | 1.01 Å | Hydrogen bond donor |
Synergy between these units is evidenced by the molecule's solid-state behavior: crystal packing reveals intermolecular N-H⋯O hydrogen bonds involving both thiazolidine N-H and acetamide C=O groups, forming supramolecular chains that mimic potential biological interactions [7]. The dihedral angle between the phenyl ring and thiazolidine plane (20.34° in analogues) optimizes three-dimensional presentation of pharmacophores [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0